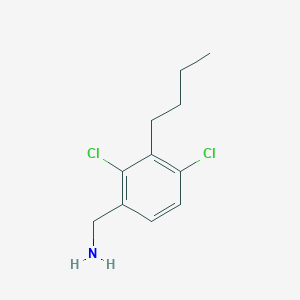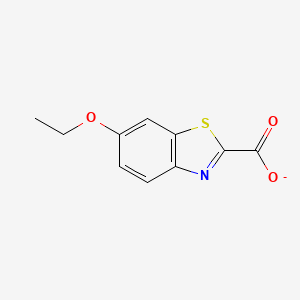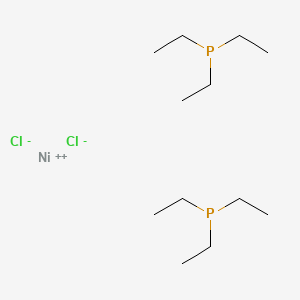
(3-Butyl-2,4-dichlorophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Butyl-2,4-dichlorophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butyl group and two chlorine atoms attached to a benzene ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-2,4-dichlorophenyl)methanamine typically involves the following steps:
Nitration: The starting material, 3-butyl-2,4-dichlorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Butyl-2,4-dichlorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
(3-Butyl-2,4-dichlorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of (3-Butyl-2,4-dichlorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
(3,4-Dichlorophenyl)(phenyl)methanamine: Similar structure with different substituents on the benzene ring.
(2,4-Dichlorophenyl)(phenyl)methanamine: Another structural isomer with different positions of chlorine atoms.
Uniqueness
(3-Butyl-2,4-dichlorophenyl)methanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity
特性
分子式 |
C11H15Cl2N |
|---|---|
分子量 |
232.15 g/mol |
IUPAC名 |
(3-butyl-2,4-dichlorophenyl)methanamine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-4-9-10(12)6-5-8(7-14)11(9)13/h5-6H,2-4,7,14H2,1H3 |
InChIキー |
UWCNLGAZGOYYOW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC(=C1Cl)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)








![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)
